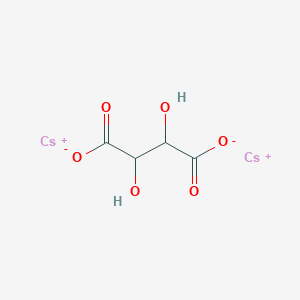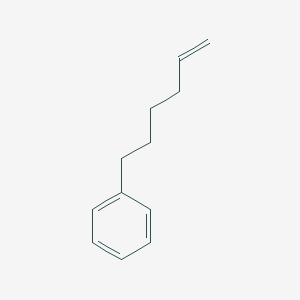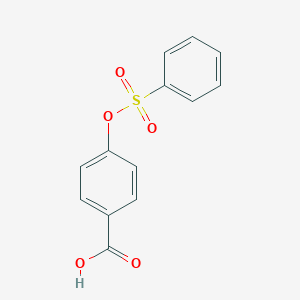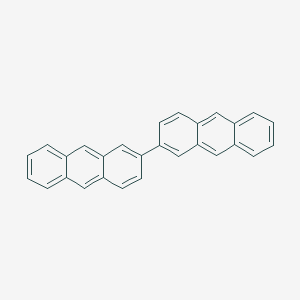
2,2'-Bianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Bianthracene is a polycyclic aromatic hydrocarbon that has gained significant attention in scientific research due to its unique properties. This compound is composed of two anthracene molecules that are connected by a single bond, resulting in a rigid and planar structure.
Wissenschaftliche Forschungsanwendungen
2,2'-Bianthracene has been extensively studied for its applications in organic electronics, photovoltaics, and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, such as poly(2,2'-bianthracene) and poly(2,2'-bithiophene-co-2,2'-bianthracene). These materials have shown promising results in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Wirkmechanismus
The mechanism of action of 2,2'-Bianthracene is not fully understood. However, it is believed to interact with the π-electron systems of the organic semiconductors, leading to an increase in charge carrier mobility and conductivity. This interaction is thought to be due to the planar and rigid structure of 2,2'-Bianthracene, which allows for efficient π-π stacking with the organic semiconductors.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,2'-Bianthracene. However, studies have suggested that it may have cytotoxic effects on certain cancer cells. It has also been shown to induce apoptosis in human leukemia cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2'-Bianthracene in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 2,2'-Bianthracene. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of focus is the investigation of its potential applications in other areas, such as sensing and catalysis. Additionally, there is a need for further studies on its cytotoxic effects and potential use in cancer therapy.
In conclusion, 2,2'-Bianthracene is a fascinating compound that has shown great potential in various scientific research applications. Its unique properties and structure make it an attractive building block for the synthesis of organic semiconductors. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
Synthesemethoden
The synthesis of 2,2'-Bianthracene can be achieved through various methods. One of the commonly used methods is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,2'-dibromoanthracene with magnesium in the presence of a nickel catalyst. The resulting product is then treated with a Grignard reagent to obtain 2,2'-Bianthracene.
Eigenschaften
CAS-Nummer |
1250-59-5 |
|---|---|
Produktname |
2,2'-Bianthracene |
Molekularformel |
C28H18 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-anthracen-2-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-7-21-15-27-17-23(9-11-25(27)13-19(21)5-1)24-10-12-26-14-20-6-2-4-8-22(20)16-28(26)18-24/h1-18H |
InChI-Schlüssel |
LMTGSQGLFATWCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Synonyme |
2,2'-Bianthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



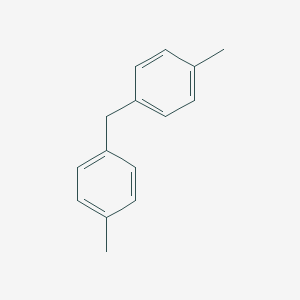
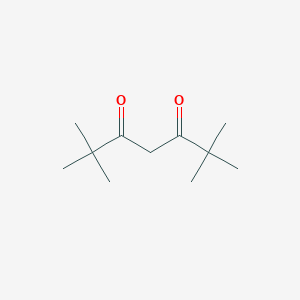
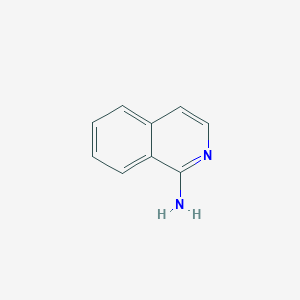
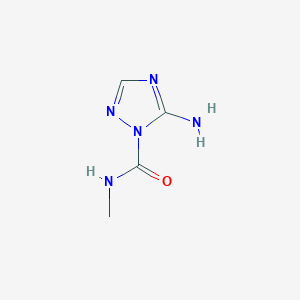
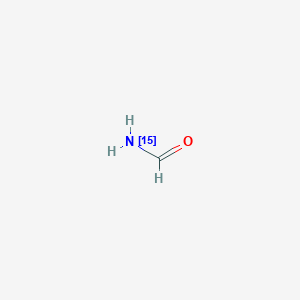
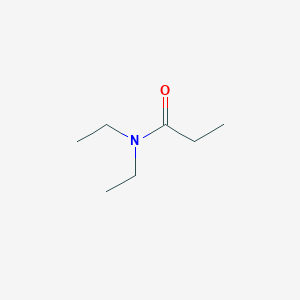
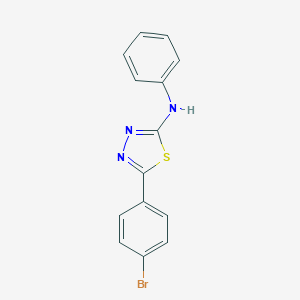
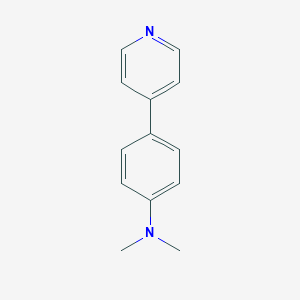
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)


